
(4-(tert-Butyl)-2,6-dimethylphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(tert-Butyl)-2,6-dimethylphenyl)methanamine is an organic compound with the molecular formula C12H19N It is a derivative of phenylmethanamine, where the phenyl ring is substituted with tert-butyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)-2,6-dimethylphenyl)methanamine typically involves the alkylation of 2,6-dimethylphenylmethanamine with tert-butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(4-(tert-Butyl)-2,6-dimethylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives with different substituents.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the tert-butyl and dimethyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(tert-Butyl)-2,6-dimethylphenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes. Its structural features allow for specific binding to certain biological targets.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of (4-(tert-Butyl)-2,6-dimethylphenyl)methanamine involves its interaction with specific molecular targets. The tert-butyl and dimethyl groups influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- (4-tert-Butylphenyl)methanamine
- (4-tert-Butyl)-2-chlorophenyl)methanamine
- tert-Butyl-4-aminobenzoate
Uniqueness
Compared to similar compounds, (4-(tert-Butyl)-2,6-dimethylphenyl)methanamine is unique due to the presence of both tert-butyl and dimethyl groups on the phenyl ring. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C13H21N |
|---|---|
Peso molecular |
191.31 g/mol |
Nombre IUPAC |
(4-tert-butyl-2,6-dimethylphenyl)methanamine |
InChI |
InChI=1S/C13H21N/c1-9-6-11(13(3,4)5)7-10(2)12(9)8-14/h6-7H,8,14H2,1-5H3 |
Clave InChI |
KRMASLIGIOYYHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CN)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


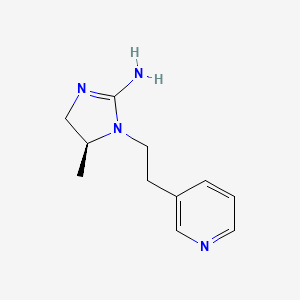

![1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))](/img/structure/B12839236.png)
![N6-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)-L-lysine](/img/structure/B12839244.png)
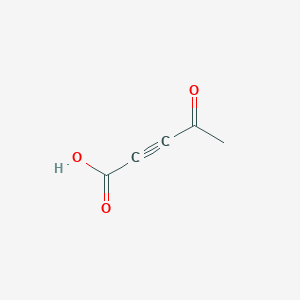

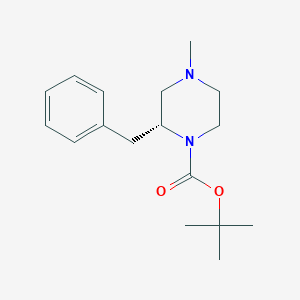
![(1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene](/img/structure/B12839259.png)
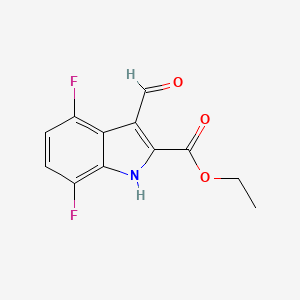


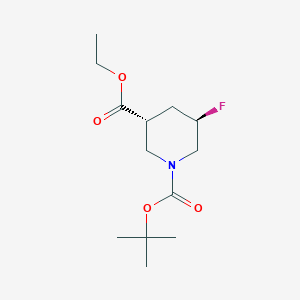
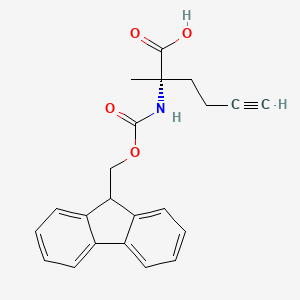
![4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12839313.png)
